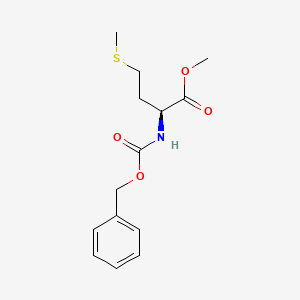

Cbz-L-methionine methyl ester

Descripción general

Descripción

Cbz-L-methionine methyl ester is a synthetic intermediate used in the preparation of various pharmaceuticals, biologicals, and agrochemicals. It is a derivative of L-methionine, a naturally occurring amino acid. The molecular formula of Cbz-L-methionine methyl ester is C14H19NO4S .

Synthesis Analysis

Cbz-L-methionine methyl ester is synthesized by the reaction of L-methionine with carbobenzoxy chloride (CbzCl) in the presence of a base. A specific example of a synthesis protocol involves the deprotection of N-Cbz in a dipeptide .Molecular Structure Analysis

The molecular weight of Cbz-L-methionine methyl ester is 297.37 g/mol . The IUPAC name is methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate .Chemical Reactions Analysis

Esters, such as Cbz-L-methionine methyl ester, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical properties of esters like Cbz-L-methionine methyl ester are intermediate between the nonpolar alkanes and the alcohols . Esters are common solvents and are used in a wide range of applications .Aplicaciones Científicas De Investigación

Application in Organic Chemistry

Cbz-L-methionine methyl ester is used in the field of organic chemistry .

Summary of the Application

It is used to modify amino acids, where the C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .

Methods of Application

Standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . Therefore, mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

Results or Outcomes

The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Application in Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups

Cbz-L-methionine methyl ester is used in the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups .

Summary of the Application

The benzyloxycarbonyl (Cbz) group is one of the most common amine protecting groups and is quite stable under relatively mild acidic as well as basic conditions .

Methods of Application

A convenient and practical method for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups using NaBH4 and catalytic Pd-C in methanol has been described .

Results or Outcomes

Deprotection was very facile and rapid. In situ generation of hydrogen is certainly user friendly and avoids the use of a hydrogen cylinder .

Application in Peptide Synthesis

Cbz-L-methionine methyl ester is used in the field of peptide synthesis .

Summary of the Application

Amine protecting groups are essential for the synthesis of peptides. Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions .

Methods of Application

One of the most common carbamate protecting groups is the carboxybenzyl (CBz) group. It can be removed using catalytic hydrogenation (Pd-C, H2). If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g. acidic, basic, hydrogenation) .

Results or Outcomes

The use of CBz as a protecting group allows for the synthesis of complex peptides, as it can be selectively removed under certain conditions without affecting other parts of the molecule .

Application in Esterification Reactions

Cbz-L-methionine methyl ester is used in esterification reactions .

Summary of the Application

Triethylamine mediates esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids .

Methods of Application

Alcohols, phenols, amides, and other sensitive functionality are not affected; a dual role for triethylamine as a promoter and a scavenger is postulated .

Results or Outcomes

This method provides a convenient and practical way to perform esterification reactions, with good tolerance for various functional groups .

Application in Green Chemistry

Cbz-L-methionine methyl ester is used in the field of green chemistry .

Summary of the Application

It is used in the hydrolysis of esters, a common reaction in organic chemistry .

Methods of Application

The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Results or Outcomes

The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Application in Medicinal Chemistry

Cbz-L-methionine methyl ester is used in the field of medicinal chemistry .

Summary of the Application

It is used in the synthesis of peptides, which are crucial in the development of new drugs .

Methods of Application

One of the most common carbamate protecting groups is the carboxybenzyl (CBz) group. It can be removed using catalytic hydrogenation (Pd-C, H2). If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g. acidic, basic, hydrogenation) .

Results or Outcomes

The use of CBz as a protecting group allows for the synthesis of complex peptides, as it can be selectively removed under certain conditions without affecting other parts of the molecule .

Safety And Hazards

Cbz-L-methionine methyl ester is intended for research and development use only . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-18-13(16)12(8-9-20-2)15-14(17)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDBSBBHEWHVAJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456734 | |

| Record name | Cbz-L-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-methionine methyl ester | |

CAS RN |

56762-93-7 | |

| Record name | Cbz-L-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

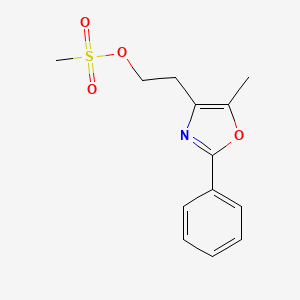

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

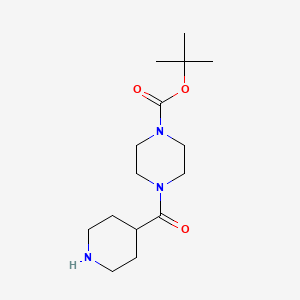

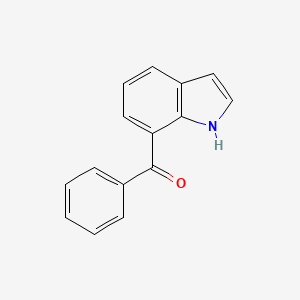

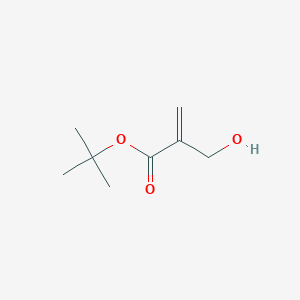

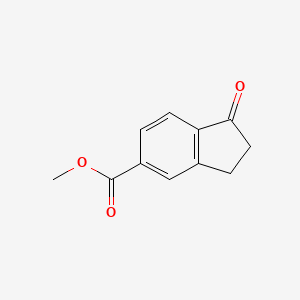

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)